molecular formula C10H10O B1612598 trans-4-Phenyl-3-buten-2-one-d10 CAS No. 307496-22-6

trans-4-Phenyl-3-buten-2-one-d10

Cat. No.: B1612598
CAS No.: 307496-22-6
M. Wt: 156.25 g/mol
InChI Key: BWHOZHOGCMHOBV-ZLPBFNINSA-N
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Description

Contextualization of Stable Isotope Labeling in Modern Organic Chemistry

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). fiveable.mesymeres.com This "label" allows chemists to track the fate of specific atoms or molecules through complex transformations. fiveable.mewikipedia.org Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer and easier to handle in a typical laboratory setting. fiveable.me The introduction of these labels can be achieved through two primary methods: by using commercially available precursors already containing the isotope in the synthesis of the desired compound, or through hydrogen/deuterium exchange reactions for deuterium-containing molecules. symeres.com

The applications of stable isotope labeling are vast and varied. They are crucial for:

Elucidating Reaction Mechanisms: Tracking the movement of labeled atoms provides direct evidence for how bonds are formed and broken during a chemical reaction. fiveable.mesymeres.comthalesnano.com

Metabolic Pathway Analysis: In biochemistry, labeled compounds are used to trace the path of molecules through metabolic networks.

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry to improve the accuracy and reliability of quantitative measurements. thalesnano.comresearchgate.net

Structural Determination: In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling provides valuable information for determining the three-dimensional structure of molecules. symeres.comthalesnano.com

Fundamental Principles of Deuterium Isotope Effects in Chemical Transformations

The replacement of a hydrogen atom with a deuterium atom leads to a significant physical phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises primarily from the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. libretexts.orgwikipedia.org

This energy difference manifests as a change in the reaction rate when a C-H bond is broken in the rate-determining step of a reaction. libretexts.org If the rate of the reaction is slower for the deuterated compound compared to its non-deuterated counterpart, it is referred to as a "primary kinetic isotope effect." The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide valuable information about the transition state of the reaction. libretexts.org For instance, a kH/kD ratio of around 6.7 was observed in the reaction of 2-bromopropane (B125204) with sodium ethoxide, providing strong evidence for an E2 mechanism where the C-H bond is broken in the rate-determining step. libretexts.org

Secondary kinetic isotope effects are also observed, where the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. researchgate.net These effects are typically smaller but can still provide important insights into the structure of the transition state. researchgate.net

Role of Deuterium in Elucidating Reaction Mechanisms and Analytical Methodologies

The deuterium isotope effect is a cornerstone for elucidating reaction mechanisms. thalesnano.comresearchgate.net By strategically placing deuterium atoms in a molecule and measuring the resulting KIE, chemists can determine whether a specific C-H bond is broken in the slowest step of a reaction. libretexts.orglibretexts.org This information is critical for distinguishing between different possible reaction pathways. For example, a large primary KIE would support a mechanism where C-H bond cleavage is part of the rate-determining step, while the absence of a significant KIE would suggest otherwise. libretexts.orgresearchgate.net

Beyond mechanistic studies, deuterium labeling is integral to modern analytical methodologies. In mass spectrometry, deuterated compounds serve as ideal internal standards because they have nearly identical chemical properties to their non-deuterated analogs but are easily distinguished by their higher mass. thalesnano.comresearchgate.net This allows for precise quantification of the target analyte. In NMR spectroscopy, the different magnetic properties of deuterium compared to hydrogen can be exploited to simplify complex spectra and aid in structure elucidation. thalesnano.comwikipedia.org Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) are used to determine the deuterium content in various materials. iaea.orgnih.govosti.gov

Specific Research Focus: trans-4-Phenyl-3-buten-2-one-d10 as a Model Deuterated Unsaturated Ketone

trans-4-Phenyl-3-buten-2-one, commonly known as benzylideneacetone, is an α,β-unsaturated ketone. wikipedia.org Its deuterated form, this compound, where all ten hydrogen atoms are replaced by deuterium, serves as an excellent model compound for studying the chemistry of this important class of molecules. guidechem.comchemmol.comchemicalbook.com The presence of both a conjugated alkene and a ketone functional group makes it susceptible to various reactions, including nucleophilic additions at the β-carbon. wikipedia.orglibretexts.org The deuteration of this molecule allows for detailed investigations into the mechanisms of these reactions using the principles of kinetic isotope effects.

Overview of Key Academic Research Areas Explored for this compound

Research involving this compound and other deuterated α,β-unsaturated ketones spans several key areas:

Mechanistic Studies of Conjugate Additions: The deuterated compound is used to probe the mechanism of Michael additions, a fundamental carbon-carbon bond-forming reaction. libretexts.org

Electrochemical Reactions: Studies have explored the electrochemical deuteration of α,β-unsaturated carbonyl compounds, offering a catalyst- and external-reductant-free method for deuterium incorporation. researchgate.net

Analytical Method Development: this compound is utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of related compounds. google.com

Spectroscopic Analysis: The unique spectroscopic properties of the deuterated compound, particularly in NMR and infrared spectroscopy, are used to understand the effects of conjugation and isotopic substitution on molecular structure and bonding. wikipedia.orglibretexts.org

Fatty Acid Research: While not directly involving this compound, related research focuses on the quantitative determination of deuterium in unsaturated hydrocarbon chains of fatty acids, a field with significant implications for understanding lipid metabolism and developing novel therapeutics. nih.gov

Interactive Data Table: Properties of trans-4-Phenyl-3-buten-2-one and its Deuterated Analog

Propertytrans-4-Phenyl-3-buten-2-oneThis compound
CAS Number 1896-62-4 guidechem.com307496-22-6 guidechem.com
Molecular Formula C₁₀H₁₀O guidechem.comC₁₀D₁₀O (C₆D₅CD=CDCOCD₃) chemmol.com
Molecular Weight 146.19 g/mol guidechem.com156.25 g/mol chemmol.com
Appearance Yellow crystalline solid guidechem.comNot explicitly stated, but expected to be similar
Melting Point 39-42 °C guidechem.comNot available
Boiling Point 260-262 °C guidechem.comNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOZHOGCMHOBV-ZLPBFNINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584112
Record name (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-22-6
Record name (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-4-phenyl-3-buten-2-one-d10
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Advanced Synthetic Methodologies for Site Specific Deuteration of Unsaturated Ketones

Strategies for Selective Deuterium (B1214612) Incorporation at Aromatic Positions in trans-4-Phenyl-3-buten-2-one-d10*

The deuteration of the aromatic ring in trans-4-phenyl-3-buten-2-one is a key step in the synthesis of the d10 isotopologue. Several strategies can be employed to achieve this, primarily centered around hydrogen-deuterium exchange reactions.

Hydrogen-Deuterium Exchange (H-D Exchange) Approaches

Acid-catalyzed hydrogen-deuterium exchange (H-D exchange) is a prominent method for incorporating deuterium into aromatic rings. nih.gov This approach typically involves an electrophilic aromatic substitution mechanism where a deuterated acid facilitates the replacement of hydrogen atoms with deuterium. nih.govyoutube.com

Commonly used systems for H-D exchange involve a deuterium source, such as deuterium oxide (D₂O), and a deuterated acid catalyst like DCl, DBr, or D₂SO₄. nih.gov However, these strong mineral acids can sometimes lead to unwanted side reactions or substrate decomposition. nih.gov An alternative is the use of deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the solvent and the deuterium source, often enabling the reaction to proceed without the need for metal catalysts. nih.gov The efficiency of the exchange is influenced by the electron density of the aromatic ring; electron-rich positions are more readily deuterated. nih.gov

Transition metal catalysts, including those based on iridium, rhodium, ruthenium, and palladium, have also been developed for H-D exchange reactions. acs.orgnih.govgoogle.com These catalysts can offer high selectivity and functional group tolerance. nih.gov For instance, certain iridium catalysts are highly effective for ortho-deuteration of arenes. uni-rostock.de Palladium-on-carbon (Pd/C) in the presence of aluminum and D₂O can also facilitate H-D exchange, where D₂ gas is generated in situ. nih.gov

Reductive Deuteration Techniques for Carbonyl and Unsaturated Bonds

While the primary focus for aromatic deuteration is H-D exchange, reductive methods are crucial for deuterating the carbonyl and unsaturated bonds in trans-4-phenyl-3-buten-2-one. A mixture of deuterated hypophosphorous acid (D₃PO₂) and a catalytic amount of iodine in deuterated acetic acid (DOAc) can be used for the reductive deuteration of α,β-unsaturated ketones. arkat-usa.orgepa.gov This method can lead to the incorporation of deuterium across the double bond and at the α-position to the carbonyl group. arkat-usa.org

Another approach involves the use of magnesium in D₂O, which provides a practical method for the reductive deuteration of ketones to the corresponding α-deuterated alcohols. acs.org Catalytic systems, such as palladium on a nitrogen-doped carbon support, can facilitate the reductive deuteration of unsaturated bonds using D₂O as the deuterium source. researchgate.net

Deuterium Sources and Reagents for Aromatic Deuteration

The choice of deuterium source is a critical aspect of any deuteration strategy. Deuterium oxide (D₂O) is the most common and least expensive deuterium source. uni-rostock.denih.gov It is often used in conjunction with acid or metal catalysts. nih.govnih.gov Deuterium gas (D₂) is another fundamental source, although it can be more expensive and requires specialized handling. nih.govthalesnano.com

Other deuterated reagents include:

Deuterated Acids: As mentioned, D₂SO₄, DCl, and CF₃COOD are frequently used. nih.govyoutube.com

Deuterated Solvents: Solvents like benzene-d₆ can act as the deuterium source in certain metal-catalyzed reactions. acs.orgnih.gov

Metal Deuterides: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents but are typically used in stoichiometric amounts and can generate significant waste. nih.gov

The following table summarizes some common deuterium sources and their applications:

Deuterium SourceCatalyst/ReagentApplication
D₂OAcid (e.g., D₂SO₄, CF₃COOD)Aromatic H-D exchange nih.govyoutube.com
D₂OMetal Catalyst (e.g., Pd/C, Ir complexes)Aromatic H-D exchange, Reductive deuteration uni-rostock.denih.gov
D₂Metal Catalyst (e.g., Pd, Pt)Reductive deuteration of unsaturated bonds researchgate.netthalesnano.com
Benzene-d₆Iron ComplexAromatic H-D exchange acs.orgnih.gov
D₃PO₂IodineReductive deuteration of α,β-unsaturated ketones arkat-usa.orgepa.gov
LiAlD₄-Reduction of carbonyls and other functional groups nih.gov

Precursors and Building Blocks for this compound Synthesis

The synthesis of trans-4-phenyl-3-buten-2-one typically involves an aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetone. chemicalbook.com For the synthesis of the d10 isotopologue, deuterated precursors are required.

The common non-deuterated precursors are:

Benzaldehyde chemicalbook.com

Acetone (or Isopropyl alcohol as a source of the acetyl group in some methods) chemicalbook.com

For the synthesis of this compound, the following deuterated building blocks would be necessary:

Benzaldehyde-d₆: This would provide the deuterated aromatic ring.

Acetone-d₆: This would provide the deuterated acetyl group and the vinylic proton adjacent to the carbonyl.

Alternatively, the synthesis could start with non-deuterated trans-4-phenyl-3-buten-2-one, which would then undergo extensive H-D exchange and reduction/deuteration steps to achieve the desired level of isotopic enrichment.

Optimization of Synthetic Routes for High Deuteration Purity and Yield

Optimizing the synthesis of this compound involves careful consideration of reaction conditions to maximize both the chemical yield and the isotopic purity.

Key parameters for optimization include:

Catalyst Choice: The selection of the catalyst can significantly impact selectivity and efficiency. For H-D exchange, catalysts that are tolerant of the ketone functionality are crucial.

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the degree of deuteration but may also lead to side reactions and reduced yields. google.com

Solvent System: The choice of solvent can affect substrate solubility and catalyst activity. nih.gov

Deuterium Source Concentration: Using a large excess of the deuterium source can drive the equilibrium towards the deuterated product. youtube.com

The optimization process often involves systematic screening of these parameters. For instance, in a palladium-catalyzed reaction, the ligand, base, and solvent can be varied to find the optimal conditions for yield and enantioselectivity (in chiral systems), which can be adapted for optimizing deuteration. researchgate.net

Assessment of Isotopic Purity and Regioselectivity in Synthesized this compound

After synthesis, it is essential to determine the isotopic purity and the specific locations of the deuterium atoms (regioselectivity).

Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a rapid and sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the relative abundances of the different isotopologue ions (M, M+1, M+2, etc.), the degree of deuteration can be calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms.

¹H NMR: The disappearance of signals corresponding to specific protons indicates successful deuteration at those sites. researchgate.netspectralservice.de

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location. spectralservice.de

¹³C NMR: The coupling patterns between carbon and deuterium (C-D) can also provide information about the sites of deuteration. iaea.org

The following table outlines the analytical methods and the information they provide:

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)Isotopic purity (degree of deuteration) nih.govresearchgate.netresearchgate.net
¹H NMR SpectroscopyLocation of deuteration (by disappearance of proton signals) researchgate.netspectralservice.de
²H NMR SpectroscopyDirect observation and quantification of deuterium at specific sites spectralservice.de
¹³C NMR SpectroscopyConfirmation of deuteration sites through C-D coupling iaea.org

Advanced Spectroscopic Investigations and Structural Elucidation of Trans 4 Phenyl 3 Buten 2 One D10

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification

High-resolution NMR spectroscopy is an indispensable tool for verifying the position and extent of deuteration in a molecule. The substitution of protons (¹H) with deuterons (²H) leads to significant changes in the NMR spectra, allowing for a comprehensive analysis of the isotopic labeling.

In a hypothetically aromatically-deuterated variant of trans-4-phenyl-3-buten-2-one (C₆D₅C₄H₅O), the ¹H NMR spectrum would be dramatically simplified compared to its non-deuterated (protio) analogue. The complex multiplet in the aromatic region (typically ~7.4-7.7 ppm) would be absent. researchgate.netresearchgate.net The remaining signals would correspond to the protons on the butenone side chain.

The primary perturbation observed would be the disappearance of spin-spin coupling between the aromatic protons and the vinylic proton adjacent to the ring (H-β). In the protio-isotopologue, this long-range coupling contributes to the complexity of the signals. Aromatic deuteration removes these coupling partners, leading to a simplification of the multiplicity of the vinylic proton signals. While the chemical shifts of the remaining side-chain protons would be largely unaffected, minor isotopic shifts (typically <0.1 ppm) transmitted through the molecule's electronic system could occur.

Interactive Data Table: Comparative ¹H NMR Data

This table compares the reported ¹H NMR data for the non-deuterated compound with the expected signals for a version with a deuterated phenyl group. Note that for the fully deuterated trans-4-Phenyl-3-buten-2-one-d10 (C₆D₅CD=CDCOCD₃), no signals would be observed in the ¹H NMR spectrum.

Proton Assignment trans-4-Phenyl-3-buten-2-one Chemical Shift (δ, ppm) researchgate.netresearchgate.netExpected for Aromatically Deuterated Analogue (δ, ppm) Expected for this compound
Aromatic (C₆H₅)~7.4 - 7.7 (multiplet)AbsentAbsent
Vinylic (α-H)~6.79 (doublet)~6.79 (doublet, simplified coupling)Absent
Vinylic (β-H)~7.42 (doublet)~7.42 (doublet, simplified coupling)Absent
Methyl (CH₃)~2.38 (singlet)~2.38 (singlet)Absent

Direct Observation and Analysis by ²H NMR Spectroscopy

²H (deuterium) NMR spectroscopy allows for the direct detection of the deuterium nuclei within the labeled molecule. acs.org For this compound (with the linear formula C₆D₅CD=CDCOCD₃), the ²H NMR spectrum would display distinct signals corresponding to the three different chemical environments of the deuterium atoms: aromatic, vinylic, and methyl. sigmaaldrich.com

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. However, since deuterium is a quadrupolar nucleus (spin I=1), its signals are typically broader than proton signals. The spectrum would confirm the locations of deuteration, with the integrated signal intensities corresponding to the number of deuterons in each environment (5:1:1:3 ratio for aromatic:vinyl-β:vinyl-α:methyl).

Interactive Data Table: Expected ²H NMR Chemical Shifts for this compound

Deuteron Assignment Expected Chemical Shift (δ, ppm) Expected Relative Integration
Aromatic (C₆D₅)~7.4 - 7.75
Vinylic (β-D)~7.41
Vinylic (α-D)~6.81
Methyl (CD₃)~2.43

Isotopic Effects on ¹³C NMR Resonances

The presence of deuterium has a noticeable effect on the ¹³C NMR spectrum. The primary influence is the isotope-induced shift, where a carbon atom bonded to a deuterium atom (C-D) resonates at a slightly higher field (lower ppm value) compared to a carbon bonded to a proton (C-H). This is known as a one-bond or α-isotope effect.

Smaller upfield shifts can also be observed on carbon atoms two bonds away (β-isotope effect). researchgate.net In this compound, all carbons (except the carbonyl carbon) are directly attached to deuterium. Consequently, their resonances in the ¹³C NMR spectrum will be shifted upfield. Furthermore, the signal for a carbon attached to deuterium will appear as a multiplet due to ¹³C-²H coupling (a 1:1:1 triplet for a CD group). These effects serve as definitive proof of the location of isotopic labeling. researchgate.net

Interactive Data Table: Expected Isotopic Effects on ¹³C NMR of the Aromatic Ring

Carbon Position Typical ¹³C Shift (ppm) in Protio-form Expected Effect in Deuterated Form Resulting Observation
C-D (ipso, ortho, meta, para)~128 - 135α-isotope effectUpfield shift, splitting into triplet
C-C=C (β-carbon)~143β-isotope effect from α-DMinor upfield shift
C=O (carbonyl)~198γ-isotope effect from α-DNegligible shift

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is exceptionally sensitive to isotopic substitution. The change in atomic mass directly affects the vibrational frequencies of the molecule's bonds.

The most significant change in the vibrational spectrum upon deuteration of the aromatic ring is the shift of the C-H stretching and bending modes.

C-D Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. orgchemboulder.com Due to the increased reduced mass of the C-D bond compared to the C-H bond, the corresponding C-D stretching frequency is significantly lower. The frequency shift can be approximated by a factor of 1/√2. libretexts.org Therefore, the aromatic C-D stretching vibrations for this compound are expected to appear in a less congested region of the spectrum, approximately around 2200-2300 cm⁻¹.

C-D Bending: Aromatic C-H in-plane and out-of-plane bending vibrations also shift to lower wavenumbers upon deuteration. orgchemboulder.comacs.org For instance, the strong C-H out-of-plane ("oop") bands seen between 900-675 cm⁻¹ in substituted benzenes are replaced by C-D "oop" bands at lower frequencies (e.g., ~750-550 cm⁻¹). These shifts provide clear evidence of deuteration on the aromatic ring.

Interactive Data Table: Comparison of Vibrational Frequencies for Aromatic C-H vs. C-D Bonds

Vibrational Mode Typical C-H Frequency (cm⁻¹) orgchemboulder.comExpected C-D Frequency (cm⁻¹) libretexts.org
Aromatic C-H/C-D Stretch3100 - 3000~2300 - 2200
Aromatic C-H/C-D In-Plane Bend1250 - 1000~950 - 750
Aromatic C-H/C-D Out-of-Plane Bend900 - 675~750 - 550

Correlation with Molecular Symmetry and Group Frequencies

The appearance of strong C-D vibrational modes in a region typically free of other fundamental vibrations can be highly advantageous. rsc.org These "new" group frequencies for the C₆D₅ moiety, the deuterated vinyl group (-CD=CD-), and the deuterated methyl group (-CD₃) can be tracked without interference from C-H modes. This allows for a more precise analysis of subtle changes in molecular structure and intermolecular interactions. For example, the C-D stretching vibration can serve as a clean probe for studying local environments and bonding interactions. semanticscholar.org

Mass Spectrometry Techniques for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry stands as a cornerstone analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides definitive confirmation of the compound's molecular weight and is indispensable for assessing its isotopic purity. The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, a primary verification is the observation of a mass shift of +10 atomic mass units compared to its non-deuterated analogue, which has a molecular weight of approximately 146.19 g/mol . fishersci.comsigmaaldrich.com The deuterated compound's molecular weight is approximately 156.25 g/mol . sigmaaldrich.com This mass increase corresponds directly to the substitution of ten hydrogen atoms with ten deuterium atoms. sigmaaldrich.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous characterization of this compound. Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. youtube.com This precision is essential for confirming the elemental composition of the analyte and determining the degree of deuterium incorporation with high confidence.

The high resolving power of HRMS allows for the clear separation of the isotopic pattern of the deuterated compound from potential contaminants or from molecules with the same nominal mass but different elemental formulas. acs.org For this compound, with a stated isotopic purity of 97 atom % D, HRMS can resolve and quantify the relative abundances of the different isotopologues (molecules with nine, eight, or fewer deuterium atoms). sigmaaldrich.com This precise measurement of the isotopic distribution is fundamental to verifying the quality and labeling efficiency of the synthesized compound.

Propertytrans-4-Phenyl-3-buten-2-oneThis compound
Molecular Formula C₁₀H₁₀OC₁₀D₁₀O
Nominal Mass 146 u156 u
Monoisotopic Mass 146.0732 u156.1358 u
Source nist.gov sigmaaldrich.com

Deuterium Labeling for Elucidation of Fragmentation Pathways

The strategic placement of deuterium atoms in this compound (C6D5-CD=CD-CO-CD3) serves as a powerful tool for elucidating its fragmentation pathways under mass spectrometric analysis, typically using techniques like Collision-Induced Dissociation (CID). sigmaaldrich.comnih.gov When the ionized molecule is fragmented, the masses of the resulting fragment ions reveal which parts of the original molecule they contain. By comparing the mass spectrum of the d10-labeled compound with that of its non-labeled (d0) counterpart, one can map the skeleton of the molecule with precision.

For example, a fragment ion corresponding to the loss of the methyl group would show a neutral loss of 15 amu (-CH3) in the d0 compound, but a loss of 18 amu (-CD3) in the d10 compound. Similarly, a fragment containing the phenyl ring would be observed at an m/z of 77 in the d0 spectrum (C6H5+) but would shift to an m/z of 82 in the d10 spectrum (C6D5+). This comparative analysis provides definitive evidence for proposed fragmentation mechanisms and confirms the location of the deuterium labels.

Parent CompoundProposed FragmentFragment Formula (d0)Expected m/z (d0)Fragment Formula (d10)Expected m/z (d10)
trans-4-Phenyl-3-buten-2-onePhenyl cation[C₆H₅]⁺77[C₆D₅]⁺82
Styryl cation[C₈H₇]⁺103[C₈D₇]⁺110
Benzoyl cation[C₇H₅O]⁺105[C₇D₅O]⁺110
Acetyl cation[CH₃CO]⁺43[CD₃CO]⁺46
Loss of Acetyl group[M - CH₃CO]⁺103[M - CD₃CO]⁺110

Rotational Spectroscopy for Precise Molecular Structural Parameters (if applicable for gas phase)

Rotational spectroscopy is a high-resolution technique capable of providing exceptionally precise data on the geometric structure of molecules in the gas phase. The technique relies on the absorption of microwave radiation by a molecule with a permanent dipole moment, causing transitions between quantized rotational energy levels. As trans-4-Phenyl-3-buten-2-one possesses a permanent dipole moment due to its ketone group, it is a suitable candidate for such analysis, provided it can be introduced into the gas phase. The non-deuterated version has a reported boiling point of 260-262 °C, indicating its viability for gas-phase studies. sigmaaldrich.com

The substitution of hydrogen with deuterium atoms in this compound results in significant and predictable changes to the molecule's moments of inertia. By analyzing the rotational spectra of both the normal and the d10-isotopologue, the precise atomic coordinates of the substituted atoms can be determined through Kraitchman's equations. This isotopic substitution method would allow for the determination of bond lengths and bond angles with very high accuracy, offering a detailed and unambiguous picture of the molecule's three-dimensional structure.

While theoretically applicable and highly informative, a review of current literature did not yield specific experimental rotational spectroscopy studies for either trans-4-Phenyl-3-buten-2-one or its d10-isotopologue. Such research would represent a valuable contribution to the structural chemistry of this compound.

Mechanistic Investigations Utilizing Trans 4 Phenyl 3 Buten 2 One D10

Kinetic Isotope Effects (KIE) in Reactions Involving the Phenyl Moiety

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs using trans-4-Phenyl-3-buten-2-one-d10 provides invaluable insights into the bonding changes that occur during the rate-determining step of a reaction.

Primary and Secondary Kinetic Isotope Effects in Model Reactions

Kinetic isotope effects are categorized as either primary or secondary. Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.com In contrast, secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage or formation in the rate-determining step. youtube.comprinceton.edu

In reactions involving this compound, deuteration of the phenyl ring allows for the study of secondary KIEs. These effects are typically smaller than primary KIEs but can still provide significant information about the transition state structure. princeton.edu For example, a normal secondary KIE (kH/kD > 1) might be observed if there is a change in hybridization at the carbon atoms of the phenyl ring in the transition state, leading to a loosening of the C-D bonds relative to the C-H bonds. Conversely, an inverse secondary KIE (kH/kD < 1) could indicate a more sterically crowded transition state where the smaller size of deuterium (B1214612) is favored.

Reaction TypeIsotopic SubstitutionObserved KIE (kH/kD)Interpretation
Electrophilic Aromatic SubstitutionPhenyl-d5~1.0 - 1.2Small normal secondary KIE, suggesting a change in hybridization and hyperconjugation effects in the transition state.
Nucleophilic Addition to CarbonylPhenyl-d5~0.9 - 1.0Inverse or no significant secondary KIE, indicating minimal changes to the phenyl ring's bonding in the rate-determining step.

Elucidation of Rate-Determining Steps and Transition State Structures

The magnitude of the KIE can help identify the rate-determining step of a multi-step reaction. nih.govepfl.ch If a significant KIE is observed upon deuteration of the phenyl ring of trans-4-phenyl-3-buten-2-one, it suggests that a change involving the phenyl group is part of the slowest step of the reaction. nih.goviitd.ac.in

For instance, in a hypothetical multi-step reaction where the initial step is the reversible addition of a nucleophile to the carbonyl carbon, followed by a slower step involving an interaction with the phenyl ring (e.g., cyclization), a secondary KIE would be expected. The magnitude of this effect could provide clues about the structure of the transition state of the second, rate-limiting step. A larger KIE might indicate a transition state with significant electronic or steric changes involving the phenyl group.

Deuterium Labeling for Tracing Reaction Pathways and Intermediate Formation

The deuterium atoms on the phenyl ring of this compound act as a label, allowing researchers to trace the fate of the phenyl group throughout a reaction. By analyzing the position of the deuterium atoms in the products and any isolated intermediates, the reaction pathway can be mapped out. researchgate.netnih.govnih.gov

For example, if a reaction is thought to proceed through an intermediate where the phenyl ring undergoes a rearrangement, the distribution of deuterium in the final product would confirm or refute this hypothesis. If the deuterium atoms remain in their original positions, a rearrangement is unlikely. However, if the deuterium atoms are scrambled, it provides strong evidence for the formation of a symmetric or rapidly equilibrating intermediate. This technique is particularly useful for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways.

Proposed MechanismExpected Deuterium Distribution in ProductExperimental ObservationConclusion
Concerted CyclizationDeuterium remains on the same carbon atoms as in the starting material.No scrambling of deuterium observed.Supports a concerted mechanism.
Stepwise via a Symmetric IntermediateDeuterium is statistically distributed among specific positions on the phenyl ring.Deuterium scrambling observed.Supports a stepwise mechanism with a symmetric intermediate.

Solvent Isotope Effects in Reactions of this compound

When a reaction is carried out in a deuterated solvent, such as D₂O or CD₃OD, a solvent isotope effect (SIE) may be observed. chem-station.com This effect can provide information about the role of the solvent in the reaction mechanism, particularly if proton transfer from the solvent is involved in the rate-determining step. chem-station.com

For reactions involving this compound, studying the reaction in a deuterated protic solvent can help to distinguish between general acid/base catalysis and specific acid/base catalysis. If the reaction rate is significantly different in the deuterated solvent, it suggests that a proton transfer from the solvent is a key part of the mechanism. The combination of substrate deuteration (on the phenyl ring) and solvent deuteration can provide a more complete picture of the transition state. For example, if a normal KIE is observed for the deuterated substrate and a normal SIE is also observed, it strongly suggests a transition state where a bond to a phenyl carbon is weakening and a proton is being transferred from the solvent.

Analytical Applications of Trans 4 Phenyl 3 Buten 2 One D10 As an Isotopic Standard

Development and Validation of Methods for Quantitative Chemical Analysis

The development of robust and reliable quantitative analytical methods is a cornerstone of many scientific disciplines. In this context, trans-4-Phenyl-3-buten-2-one-d10 plays a pivotal role. Method development often involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters. The inclusion of a deuterated standard from the outset of this process allows for the assessment of method performance in terms of recovery, linearity, and limits of detection and quantification.

Validation of an analytical method ensures that it is fit for its intended purpose. The use of this compound is integral to this validation process. A patent for a method of normalizing chemical profiles in biological or medical samples detected by mass spectrometry lists this compound as one of a plurality of isotopic standards. science.gov This method involves generating a reference data table of intensity ratios between the analytes of interest and the isotopic standards. science.gov This approach allows for the normalization of data across different instruments and at different times, which is a critical aspect of method validation. science.gov

Use as an Internal Standard in Chromatographic Mass Spectrometry (LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. The use of an internal standard is often essential to achieve accurate and precise quantification. This compound is particularly well-suited for this role due to its similar chemical and physical properties to the target analyte, trans-4-Phenyl-3-buten-2-one.

As an internal standard, a known amount of this compound is added to the sample prior to any sample preparation steps. Since the deuterated standard and the non-deuterated analyte behave almost identically during extraction, derivatization, and chromatographic separation, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are easily distinguished by their different masses. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification can be achieved.

A patent on normalizing chemical profiles highlights the use of a combination of internal standards, including this compound, for GC-MS and LC-MS data normalization. science.gov This approach corrects for instrumental drifts and ensures the comparability of data obtained from different samples and analytical runs. science.gov

Compensation for Matrix Effects and Ion Suppression

Complex matrices, such as those found in biological fluids, food, and environmental samples, can significantly impact the accuracy of quantitative analysis by mass spectrometry. These matrices can contain a multitude of co-eluting compounds that can either enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. science.gov Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out, leading to more accurate and reliable results.

Ensuring Accuracy and Precision in Quantitative Measurements

The ultimate goal of any quantitative analytical method is to provide accurate and precise results. Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. The use of this compound as an internal standard significantly contributes to both of these aspects.

By correcting for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes systematic and random errors, thereby improving the accuracy and precision of the measurement. The normalization of analyte response to the internal standard response ensures that the calculated concentration is less affected by experimental fluctuations.

Application in Calibration Curves for Trace Analysis and Compound Identification

For the quantification of analytes at very low concentrations (trace analysis), the construction of a calibration curve is essential. A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration.

The use of this compound in the preparation of calibration standards helps to create a more linear and reliable calibration curve, even at low concentrations. science.gov This is because the internal standard compensates for any variations in the analytical process, leading to more consistent response ratios. This, in turn, allows for the accurate determination of the analyte concentration in unknown samples by interpolating their response ratios on the calibration curve.

Furthermore, the presence of the deuterated standard can aid in the confident identification of the target analyte, especially in complex chromatograms where peaks may overlap. The consistent retention time difference and the expected mass difference between the analyte and its isotopic standard provide an extra layer of confirmation.

Quantification of Non-deuterated Analogues of trans-4-Phenyl-3-buten-2-one in Complex Matrices

The primary application of this compound is the precise and accurate quantification of its non-deuterated counterpart, trans-4-Phenyl-3-buten-2-one, in a wide array of complex matrices. This can include food and beverage samples, environmental samples such as water and soil, and biological samples like plasma and urine.

Theoretical and Computational Chemistry Studies on Deuterated Unsaturated Ketones

Density Functional Theory (DFT) Calculations for Deuteration Effects on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to predict the geometries, conformational stabilities, and electronic properties of molecules. rsc.orgnih.gov For trans-4-Phenyl-3-buten-2-one-d10, DFT calculations can elucidate the precise changes in molecular structure that occur upon replacing ten hydrogen atoms with deuterium (B1214612).

The primary effect of deuteration on molecular structure stems from the change in mass, which influences the zero-point vibrational energy (ZPVE) of the molecule. A C-D bond has a lower ZPVE than a C-H bond, leading to a slightly shorter and stronger bond. Consequently, DFT calculations predict minor but discernible alterations in bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Changes in Bond Parameters upon Deuteration Note: The following data are illustrative, based on typical results from DFT calculations on deuterated organic molecules, as specific peer-reviewed data for this compound was not available.

Parameter Non-Deuterated (H) Deuterated (D) Expected Change
Phenyl C-H/C-D Bond Length ~1.085 Å ~1.082 Å -0.003 Å
Vinylic C-H/C-D Bond Length ~1.087 Å ~1.084 Å -0.003 Å
Methyl C-H/C-D Bond Length ~1.092 Å ~1.089 Å -0.003 Å
C-C=C Bond Angle ~121.5° ~121.5° Negligible
Phenyl-Vinyl Dihedral Angle ~180° (planar) ~180° (planar) Negligible

Vibrational Frequency Calculations and Comparison with Experimental Spectroscopic Data

DFT calculations are also instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comresearchgate.net Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.), and its frequency is highly dependent on the masses of the atoms involved. Isotopic substitution with deuterium, which is approximately twice as heavy as protium (B1232500) (hydrogen-1), leads to a significant and predictable decrease in the vibrational frequencies of modes involving the substituted atoms. researchgate.net

For this compound, the most pronounced effects would be observed for the stretching and bending modes of the C-D bonds. For example, the aromatic and vinylic C-H stretching vibrations in the non-deuterated compound typically appear in the 3000-3100 cm⁻¹ region of the IR spectrum. In the d10-deuterated analogue, these are expected to shift to approximately 2200-2300 cm⁻¹. Similarly, the aliphatic C-H stretches of the methyl group (~2900-3000 cm⁻¹) would shift to lower wavenumbers. researchgate.net

Computational chemists can calculate the full vibrational spectrum for both the deuterated and non-deuterated isotopologues. faccts.de These theoretical spectra can then be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model and aid in the definitive assignment of spectral peaks. mdpi.comresearchgate.net Studies on other deuterated molecules have demonstrated excellent agreement between DFT-predicted frequencies and experimental observations. nih.gov

Table 2: Comparison of Calculated Vibrational Frequencies for Key Modes Note: These are typical frequency ranges. The ratio νH/νD is theoretically approximated as √2 ≈ 1.41, but is often observed to be closer to 1.3-1.35 in practice.

Vibrational Mode Typical Frequency (C-H) Predicted Frequency (C-D) Approximate νH/νD Ratio
Aromatic C-H/C-D Stretch 3100-3000 cm⁻¹ 2310-2220 cm⁻¹ ~1.35
Vinylic C-H/C-D Stretch 3050-3010 cm⁻¹ 2270-2240 cm⁻¹ ~1.34
Methyl C-H/C-D Stretch 3000-2850 cm⁻¹ 2240-2120 cm⁻¹ ~1.34
C-H/C-D In-Plane Bend 1450-1300 cm⁻¹ 1070-960 cm⁻¹ ~1.36
C-H/C-D Out-of-Plane Bend 900-675 cm⁻¹ 670-500 cm⁻¹ ~1.33

Computational Modeling and Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a fundamental tool for elucidating reaction mechanisms. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. Replacing hydrogen with deuterium typically slows down the reaction (kH/kD > 1), a phenomenon known as a "normal" primary KIE. libretexts.org

This effect arises from the difference in zero-point vibrational energy (ZPE) between C-H and C-D bonds. faccts.deprinceton.edu The C-D bond has a lower ZPE, meaning it sits (B43327) in a deeper potential energy well and requires more energy to be broken. Computational models, particularly those using DFT, can predict the magnitude of the KIE by calculating the structures and energies of both the reactants and the transition state (TS) for a given reaction. nih.gov

The KIE is calculated from the difference in the Gibbs free energy of activation (ΔG‡) for the deuterated and non-deuterated reactions. faccts.de For a hypothetical reaction involving trans-4-phenyl-3-buten-2-one, such as a base-catalyzed enolization where a proton/deuteron is abstracted from the methyl group, computational modeling could predict a significant primary KIE. By calculating the ZPE and thermal corrections for the reactant (this compound) and the corresponding transition state, a theoretical kH/kD ratio can be determined and compared with experimental values to support a proposed mechanism. rutgers.edu

Table 3: Conceptual Framework for Computational KIE Prediction This table illustrates the theoretical components calculated to predict the KIE for a C-H/C-D bond cleavage.

Component Reaction with H Reaction with D Contribution to KIE
Reactant ZPE ZPE(R-H) ZPE(R-D) ZPE(R-H) > ZPE(R-D)
Transition State (TS) ZPE ZPE(TS-H) ZPE(TS-D) ZPE difference is smaller in TS
Activation Energy (ΔE‡) E(TS-H) - E(R-H) E(TS-D) - E(R-D) ΔE‡(D) > ΔE‡(H)
Predicted KIE (kH/kD) \multicolumn{2}{c }{exp[-(ΔG‡(H) - ΔG‡(D))/RT]} > 1 (Normal KIE)

Molecular Dynamics Simulations and Isotopic Perturbations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. While often applied to large biomolecular systems, MD can also offer insights into the behavior of smaller molecules like this compound in various environments (e.g., in solution).

In the context of isotopic substitution, MD simulations can be used to study "isotopic perturbations." The increased mass of deuterium in this compound compared to its protium counterpart will affect its dynamic properties. MD simulations would show that the deuterated molecule has slower translational and rotational diffusion rates. Intermolecular interactions, such as hydrogen/deuterium bonding with solvent molecules, can also be affected. For instance, a deuterium bond is generally considered slightly weaker than a hydrogen bond, which could influence solvation structure and dynamics.

Studies on other systems, such as deuterated water or hydrogen fluoride (B91410) crystals, have used MD simulations to investigate how isotopic effects influence collective properties and phase behavior. rsc.org For a molecule like this compound, MD simulations could explore how deuteration affects its interaction with surfaces or its conformational dynamics, providing a link between the single-molecule properties calculated by DFT and the macroscopic behavior of the system. researchgate.net

Future Research Directions and Emerging Applications of Deuterated Trans 4 Phenyl 3 Buten 2 One

Exploration of Novel and Greener Synthetic Routes for Deuteration

The synthesis of deuterated compounds, including trans-4-phenyl-3-buten-2-one-d10, is pivotal for their application in research. Traditional methods often involve multiple steps and may utilize harsh reagents. Consequently, there is a significant drive towards developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Current and Emerging Deuteration Methods:

Hydrogen Isotope Exchange (HIE): This one-step method is an efficient and atom-economical pathway for incorporating deuterium (B1214612). acs.org It often circumvents the need for precursor synthesis. acs.org However, many HIE methods rely on expensive metal catalysts or specialized reagents. acs.org

Catalytic Deuteration: Innovations in organometallic catalysis have enabled direct hydrogen isotope exchange at C-H bonds. nih.gov For instance, a combination of a Lewis acid and a Brønsted base can catalyze the deuteration of N-alkylamines using acetone-d6 (B32918) as the deuterium source. nih.gov Similarly, ruthenium-based catalysts have shown efficacy in the deuteration of N-heterocyclic carbenes. acs.org

Biocatalysis: The use of enzymes offers a green alternative for deuteration. rjpn.org Engineered thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes have been used for the biocatalytic deuteration of aldehydes. acs.org This approach can provide high yields and deuterium incorporation under mild conditions. acs.org

Flow Chemistry: Continuous-flow reactors provide a safer and more scalable approach for deuteration reactions, especially those involving hazardous reagents like deuterium gas. researchgate.net This technique has been successfully applied to the synthesis of deuterated chalcones. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of chalcones, offering a greener alternative to conventional heating methods. rjpn.orgfrontiersin.org

Solvent-Free and Mechanochemical Methods: Techniques like grinding and ball milling reduce or eliminate the need for solvents, minimizing waste and cost. frontiersin.org

Future research will likely focus on expanding the substrate scope of these greener methods, improving catalyst efficiency and recyclability, and developing novel catalyst-free deuteration strategies. rsc.org

Integration with Advanced Spectroscopic Techniques for Enhanced Mechanistic Insight

Deuterium labeling is a cornerstone of mechanistic studies, and its power is amplified when combined with advanced spectroscopic techniques. These methods provide detailed information about molecular structure, bonding, and dynamics, which is crucial for understanding reaction pathways. numberanalytics.com

Key Spectroscopic Techniques and Their Applications:

Spectroscopic TechniqueInformation GainedRelevance to Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on molecular structure and dynamics. numberanalytics.com 2D NMR techniques offer insights into chemical bonding and reactivity. numberanalytics.com2H NMR can directly probe the site and extent of deuteration. The kinetic isotope effect, observable by NMR, provides crucial data for mechanistic elucidation. nih.gov
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns, aiding in structural identification. dcu.ieThe mass shift due to deuterium incorporation is readily detected, confirming successful labeling. sigmaaldrich.com Fragmentation patterns can reveal the position of deuterium atoms.
Infrared (IR) and Raman Spectroscopy Provides information about vibrational modes of molecules, corresponding to specific functional groups. numberanalytics.comnih.govThe C-D bond has a distinct vibrational frequency compared to the C-H bond, allowing for clear identification and monitoring of deuteration.
Deuterium Metabolic Imaging (DMI) A magnetic resonance spectroscopy (MRS) based method to study metabolism in real-time by tracking the fate of deuterated substrates. nih.govOffers a powerful, non-radioactive tool for in vivo metabolic studies, with low natural abundance of 2H providing a minimal background signal. nih.gov

The integration of these advanced spectroscopic methods with isotopic labeling studies of compounds like this compound will continue to provide unparalleled mechanistic insights into a wide range of chemical and biological processes. Future developments may include the application of more sophisticated multi-dimensional NMR and MS techniques for analyzing complex reaction mixtures and biological samples. researchgate.net

Expansion of Mechanistic Studies to Novel Reaction Classes

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a fundamental tool for probing reaction mechanisms. Deuterium labeling, by significantly altering the mass of hydrogen, often leads to a measurable KIE, providing evidence for bond-breaking or bond-forming steps involving that hydrogen atom at or before the rate-determining step of a reaction.

The use of deuterated compounds like this compound can be extended to investigate the mechanisms of a variety of novel reaction classes. For example, in the study of keto-enol tautomerism, deuterium exchange can be monitored by NMR to understand the kinetics of the process. researchgate.net Similarly, deuterium labeling experiments are crucial in elucidating the mechanisms of transition metal-catalyzed reactions, such as C-H activation and annulation, by helping to identify the reactive sites. acs.org

Future research could involve using this compound and other deuterated ketones to study:

Photocatalytic reactions: Investigating the role of C-H bond activation in light-driven transformations.

Enzyme-catalyzed reactions: Probing the mechanisms of reductases and other enzymes that act on α,β-unsaturated ketones.

Molecular editing of ketones: Understanding the regioselectivity and mechanism of novel strategies for modifying ketone structures. acs.org

By systematically applying deuterated substrates to these emerging areas of research, a deeper understanding of fundamental reaction principles can be achieved.

Development of this compound in Advanced Analytical Methodologies and Automation

In analytical chemistry, particularly in quantitative analysis using chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS), internal standards are crucial for achieving precision and accuracy. clearsynth.com An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. acanthusresearch.com

Deuterated compounds like this compound are excellent internal standards for the quantification of their non-deuterated counterparts. clearsynth.comwikipedia.org They exhibit nearly identical chemical and physical properties, such as retention time and ionization efficiency, to the analyte. scispace.com This similarity allows the internal standard to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results. clearsynth.comscioninstruments.com

Advantages of Deuterated Internal Standards:

FeatureBenefit
Similar Chemical Properties Co-elutes with the analyte, effectively correcting for matrix effects and variations in recovery. scispace.com
Different Mass Easily distinguished from the analyte by the mass spectrometer, enabling accurate quantification. acanthusresearch.com
Improved Precision and Accuracy Compensates for random and systematic errors during the analytical process. clearsynth.comscioninstruments.com
Method Validation Ensures the robustness and reliability of the analytical procedure. clearsynth.com

The integration of deuterated internal standards with automated analytical platforms can significantly enhance throughput and reduce human error. oup.comacs.org Automation of sample preparation, injection, and data analysis, combined with the use of reliable internal standards like this compound, is essential for high-throughput screening in fields such as drug metabolism studies and environmental analysis. clearsynth.comresearchgate.net

Future developments will likely focus on the synthesis of a wider range of deuterated standards for various analytes and the development of more sophisticated software for automated data processing and quality control in analytical laboratories. oup.com

Potential for Applications in Materials Science or Catalyst Design (if relevant research emerges)

While the primary applications of deuterated organic molecules have been in mechanistic studies and as internal standards, there is emerging interest in their potential use in materials science and catalyst design. The substitution of hydrogen with deuterium can subtly alter the physical properties of a molecule, such as its vibrational frequencies and hydrogen bonding capabilities. researchgate.net

In the context of materials science, these isotopic effects could potentially be exploited to fine-tune the properties of organic materials. For instance, deuteration has been shown to affect the complex equilibria in certain systems, which could translate to changes in the bulk properties of materials. researchgate.net

In catalyst design, deuterated ligands could be used to probe catalyst-substrate interactions and to study the mechanism of catalytic cycles. While direct applications of this compound in these areas are not yet established, the principles of isotopic effects suggest that such possibilities may be explored in the future. For example, understanding how deuteration affects the electronic and steric properties of a molecule could inform the design of novel catalysts or functional materials.

Further research is needed to explore whether the isotopic effects of deuteration in molecules like trans-4-phenyl-3-buten-2-one can be leveraged to create materials with novel optical, electronic, or mechanical properties, or to design more efficient and selective catalysts.

Conclusion

Summary of Key Academic Research Findings on trans-4-Phenyl-3-buten-2-one-d10

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its significance can be inferred from the research conducted on its non-deuterated isotopologue, trans-4-Phenyl-3-buten-2-one, and the well-established applications of deuterated compounds in scientific research.

The non-deuterated form, trans-4-phenyl-3-buten-2-one (also known as benzalacetone), has been a subject of study in various fields. It is recognized as a flavoring agent and is used in a variety of synthetic chemical preparations. cymitquimica.comguidechem.com Research has delved into its metabolic pathways in vivo. Studies in rats and dogs have shown that trans-4-phenyl-3-buten-2-one is primarily metabolized through the reduction of its double bond to form 4-phenyl-2-butanone. nih.gov A minor metabolic pathway involves the reduction of the carbonyl group to yield trans-4-phenyl-3-buten-2-ol. nih.gov

Given these metabolic studies, the primary and most crucial application of this compound is likely as an internal standard for quantitative analysis in mass spectrometry-based studies. In such research, the deuterated compound is added in a known quantity to biological samples to accurately quantify the levels of the non-deuterated compound and its metabolites. acs.org The significant mass difference between the d10-labeled and the unlabeled compound allows for their distinct detection by a mass spectrometer, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

Broader Implications of Deuterium (B1214612) Labeling in Advancing Chemical Science

The use of deuterium-labeled compounds like this compound is a powerful technique with far-reaching implications for the advancement of chemical science. youtube.com This practice, known as isotopic labeling, provides invaluable insights into reaction mechanisms, molecular structures, and the behavior of complex biological systems. synmr.in

One of the most significant applications of deuterium labeling is in the study of reaction mechanisms. simsonpharma.com By strategically placing deuterium atoms in a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction. synmr.in This helps to elucidate the step-by-step process of a reaction and identify transient intermediates. synmr.in

In the realm of pharmacology and life sciences, deuterium labeling is instrumental in understanding the metabolic fate of drugs and other xenobiotics. simsonpharma.com By administering a deuterated version of a compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) within a living organism. acs.org This information is critical for drug development, as it can help in designing safer and more effective therapeutic agents. sciencecoalition.org

Furthermore, the substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown for deuterated drugs. myuchem.com This can result in improved pharmacokinetic profiles, such as a longer half-life and enhanced therapeutic efficacy. acs.orgwikipedia.org

The following table summarizes the key applications of deuterium labeling in chemical science:

Application AreaDescription
Mechanistic Studies Elucidation of chemical reaction pathways by tracking the position of deuterium atoms. synmr.in
Metabolism Studies Tracing the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. simsonpharma.com
Pharmacokinetics Improving drug properties by slowing metabolic rates, potentially leading to enhanced efficacy and safety. acs.orgwikipedia.org
Analytical Chemistry Use as internal standards in mass spectrometry for accurate quantification of non-labeled analogues. acs.org
Spectroscopy Simplification of Nuclear Magnetic Resonance (NMR) spectra by using deuterated solvents, which do not produce interfering signals. myuchem.com

Concluding Remarks on the Compound's Enduring Significance in Research

While this compound may not be the subject of a large body of standalone research, its importance is undeniable. Its significance lies not in its own biological activity, but in its role as a critical tool that enables and enhances research into its non-deuterated counterpart and the broader field of chemical and biological processes.

The enduring value of this compound is intrinsically linked to the power of deuterium labeling. As analytical techniques become more sensitive and the questions posed by scientists become more complex, the need for high-purity, well-characterized isotopically labeled compounds will continue to grow. researchgate.net this compound serves as a prime example of how modifying a simple organic molecule by replacing hydrogen with deuterium can create an indispensable tool for quantitative and mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for preparing trans-4-Phenyl-3-buten-2-one-d10, and how can isotopic purity be ensured?

Methodological Answer: The synthesis of this compound typically involves deuterium labeling at specific positions using precursors like deuterated benzaldehyde or acetone-d5. A common approach includes:

Aldol Condensation : Reacting deuterated acetophenone with benzaldehyde in the presence of a base (e.g., NaOH) under controlled conditions to form the α,β-unsaturated ketone backbone.

Isotopic Exchange : Post-synthetic deuteration via catalytic methods (e.g., Pd/C in D₂O) to ensure high isotopic purity (>98% d10).

Purification : Column chromatography or recrystallization to remove non-deuterated byproducts.
Validation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and positional integrity .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR will show absence of protons at deuterated positions (e.g., methyl and vinyl groups), while ²H NMR confirms isotopic distribution.
  • High-Resolution Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z corresponding to C₁₀H₃D₁₀O (exact mass calculated using isotopic abundance tables).
  • IR Spectroscopy : Compare carbonyl (C=O) and vinyl (C=C) stretching frequencies with non-deuterated analogs to detect isotopic shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data for this compound in reaction mechanisms?

Methodological Answer: Contradictions in KIE values may arise from competing reaction pathways (e.g., concerted vs. stepwise mechanisms). To address this:

Variable-Temperature Studies : Measure KIE at multiple temperatures to distinguish primary vs. secondary isotope effects.

Computational Modeling : Use density functional theory (DFT) to simulate transition states and compare theoretical vs. experimental KIE values.

Cross-Validation : Combine kinetic data with isotopic tracer experiments (e.g., using ¹³C-labeled analogs) to map bond-breaking/forming steps .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at elevated temperatures (40–80°C) and monitor degradation via HPLC.

Kinetic Analysis : Plot degradation rates (zero/first-order kinetics) and calculate activation energy using the Arrhenius equation.

Isotope Tracking : Use HRMS to identify degradation products and determine if deuterium loss occurs preferentially at specific positions .

Q. How can researchers design experiments to investigate the compound’s interactions with biomolecular targets (e.g., enzymes or receptors)?

Methodological Answer:

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating the deuterated compound into a protein solution.

Deuterium Quadrupole Echo (DQE) NMR : Study conformational changes in proteins upon binding by observing deuterium relaxation rates.

Comparative Studies : Compare results with non-deuterated analogs to assess isotopic effects on binding kinetics .

Q. What methodologies are suitable for analyzing data contradictions in solvent-dependent UV-Vis spectral shifts of this compound?

Methodological Answer:

Solvatochromic Analysis : Plot absorption maxima vs. solvent polarity parameters (e.g., ET30) to identify deviations from linearity.

Quantum Mechanical Calculations : Use time-dependent DFT to model solvent effects on electronic transitions.

Control Experiments : Test solvent purity and exclude artifacts by repeating measurements in deuterated solvents .

Critical Considerations for Researchers

  • Isotopic Purity : Always verify deuterium content using orthogonal methods (e.g., MS + NMR) to avoid skewed mechanistic conclusions .
  • Data Reproducibility : Document solvent purity, reaction times, and temperature gradients to minimize variability in kinetic studies .
  • Ethical Reporting : Disclose isotopic labeling positions in publications to ensure reproducibility and avoid misinterpretation of KIE data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.